叔丁基(S)-(-)-乳酸酯

描述

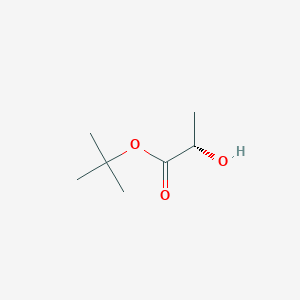

“tert-Butyl (S)-(-)-lactate” is a derivative of lactate where a tert-butyl group is attached. The tert-butyl group is a four-carbon alkyl radical or substituent group with a general chemical formula of −C4H9 . The lactate part of the molecule is derived from lactic acid, which is a hydroxycarboxylic acid .

Synthesis Analysis

The synthesis of “tert-Butyl (S)-(-)-lactate” and its derivatives can involve various methods. For instance, a study reported the use of an environmentally friendly, metal-free, and efficient C (sp2)–S coupling reaction protocol between aniline and low-cost tetraalkylthiuram disulfides to synthesize aryl dithiocarbamates . Another research mentioned the use of three-coordinated chlorogermylene, supported by a diimidosulfinate ligand with a half equivalent of [RhCl (cod)] 2 in benzene .

Molecular Structure Analysis

The molecular structure of “tert-Butyl (S)-(-)-lactate” can be analyzed using various techniques such as NMR spectroscopy and single-crystal X-ray diffraction (SCXRD) analysis .

Chemical Reactions Analysis

The chemical reactions involving “tert-Butyl (S)-(-)-lactate” can be complex and diverse. For example, a study reported an environmentally friendly, metal-free, and efficient C (sp2)–S coupling reaction protocol between aniline and low-cost tetraalkylthiuram disulfides . Another research mentioned the reaction of three-coordinated chlorogermylene, supported by a diimidosulfinate ligand with a half equivalent of [RhCl (cod)] 2 in benzene .

Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl (S)-(-)-lactate” can be determined using various techniques. For instance, the properties of the transition states in the solvolysis of tert-butyl chloride, bromide, and iodide were obtained, showing that all three transition states, in both protic and in aprotic solvents, are highly dipolar and are strong hydrogen bond acids and strong hydrogen bond bases .

科学研究应用

Excited-State Dynamics Research

“tert-Butyl (S)-(-)-lactate” and its derivatives have been used in the study of excited-state dynamics. For instance, a detailed investigation of carbazole and 3,6-di-tert-butylcarbazole in organic solvents was conducted using femtosecond and nanosecond UV–Vis–NIR transient absorption spectroscopy, as well as time-resolved fluorescence experiments . The influence of the tert-butyl substituents on the photophysics is relatively weak and mainly reflects itself in a small increase in the Stokes shift .

Alkylation of p-Cresol

The compound has been used in the alkylation of p-cresol with tert-butyl alcohol. An efficient and mild method was established for this process, which is of great significance because of its wide application in industry .

Synthesis of 2-tert-butyl-4-methylphenol

The synthesis of 2-tert-butyl-4-methylphenol is an important reaction due to its great application in the preparation of many kinds of fine chemicals, additives in the food industry, UV absorbers, and polymerization inhibitors . The alkylation of p-cresol and tert-butyl alcohol to synthesize 2-TBM has been proved to be the most effective way .

Development of Catalysts

The development of a highly efficient catalyst is necessary for the alkylation of p-cresol and tert-butyl alcohol. In this context, “tert-Butyl (S)-(-)-lactate” can play a significant role .

Controlled/Living Polymerization

Applications in Polymer and Material Science

作用机制

Target of Action

Tert-Butyl (S)-(-)-lactate, a derivative of the tert-butyl group, is a complex compound with a variety of potential targetsThe tert-butyl group, from which it is derived, is known to interact with various biochemical entities . It’s worth noting that the specific targets can vary depending on the context of the compound’s use.

Mode of Action

The tert-butyl group is known for its unique reactivity pattern . It is very bulky and is used in chemistry for kinetic stabilization . This steric hindrance can influence the compound’s interaction with its targets and any resulting changes. The specific interactions would depend on the biochemical context in which the compound is used.

Biochemical Pathways

The tert-butyl group is known to be involved in various chemical transformations and has implications in biosynthetic and biodegradation pathways . The compound’s effect on these pathways would depend on its specific targets and mode of action.

Pharmacokinetics

It’s known that the tert-butyl group can pose challenges due to its susceptibility to metabolism This could impact the bioavailability of the compound

Result of Action

The tert-butyl group is known to have a significant impact on the progress of a chemical reaction, a phenomenon known as the thorpe–ingold effect . This could potentially influence the molecular and cellular effects of the compound’s action.

Action Environment

Environmental factors can influence the action, efficacy, and stability of tert-Butyl (S)-(-)-lactate. For instance, the U.S. Environmental Protection Agency (EPA) has taken action to reduce exposures to certain chemicals that are persistent, bioaccumulative, and toxic (PBT), which could include compounds related to the tert-butyl group . These environmental regulations could influence the compound’s action and efficacy.

安全和危害

The safety and hazards associated with “tert-Butyl (S)-(-)-lactate” can vary depending on the specific conditions and the other chemicals involved. For instance, a safety data sheet mentioned that tert-butyl alcohol, which is related to “tert-Butyl (S)-(-)-lactate”, is harmful if swallowed and harmful to aquatic life with long-lasting effects .

未来方向

The future directions for the research and application of “tert-Butyl (S)-(-)-lactate” are promising. For instance, a study mentioned the utilization of more substantial carbene congeners, commonly known as tetrylenes, as ligands in transition metal chemistry has experienced significant growth . Another research mentioned the use of S-tert-butyl isothiouronium bromide as an odorless surrogate for tert-butyl thiol .

属性

IUPAC Name |

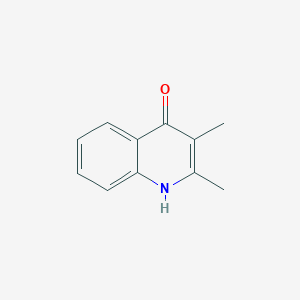

tert-butyl (2S)-2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-5(8)6(9)10-7(2,3)4/h5,8H,1-4H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXXMVXXFAJGOQO-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301268997 | |

| Record name | 1,1-Dimethylethyl (2S)-2-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301268997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (S)-(-)-lactate | |

CAS RN |

13650-70-9 | |

| Record name | 1,1-Dimethylethyl (2S)-2-hydroxypropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13650-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl (2S)-2-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301268997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | t-Butyl (S)-(-)-lactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[Ethyl[3-methyl-4-[(4-nitrophenyl)azo]phenyl]amino]ethanol](/img/structure/B81953.png)